molecular formula C11H19NO3 B2592597 N-[3-(oxan-4-yloxy)propyl]prop-2-enamide CAS No. 2094606-72-9

N-[3-(oxan-4-yloxy)propyl]prop-2-enamide

Cat. No. B2592597
CAS RN: 2094606-72-9
M. Wt: 213.277
InChI Key: ZHQONOAKRTUOGO-UHFFFAOYSA-N
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Description

N-[3-(oxan-4-yloxy)propyl]prop-2-enamide, also known as OP3, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

N-[3-(oxan-4-yloxy)propyl]prop-2-enamide works by binding to a specific site on the TRPV1 ion channel, causing it to open and allowing ions to flow through. This results in the perception of heat and pain. N-[3-(oxan-4-yloxy)propyl]prop-2-enamide also has an effect on the production of certain cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-[3-(oxan-4-yloxy)propyl]prop-2-enamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, and has also been shown to have an effect on the release of certain neurotransmitters. Additionally, N-[3-(oxan-4-yloxy)propyl]prop-2-enamide has been shown to have an effect on the regulation of body temperature.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[3-(oxan-4-yloxy)propyl]prop-2-enamide in lab experiments is its selectivity for the TRPV1 ion channel, which allows researchers to study the channel's function in more detail. However, one limitation is the lack of information on the long-term effects of N-[3-(oxan-4-yloxy)propyl]prop-2-enamide on the body.

Future Directions

There are several potential future directions for research on N-[3-(oxan-4-yloxy)propyl]prop-2-enamide. One area of interest is the development of new pain medications based on the compound. Additionally, further research is needed to fully understand the mechanism of action of N-[3-(oxan-4-yloxy)propyl]prop-2-enamide and its effects on the body. Finally, there is potential for the development of new treatments for inflammatory diseases based on the anti-inflammatory effects of N-[3-(oxan-4-yloxy)propyl]prop-2-enamide.

Synthesis Methods

The synthesis of N-[3-(oxan-4-yloxy)propyl]prop-2-enamide involves the reaction of 3-hydroxypropyl acrylate with 4-bromo-1-butanol in the presence of a base, followed by the reaction of the resulting product with propionyl chloride. The final product is obtained by reacting the intermediate with sodium methoxide in methanol.

Scientific Research Applications

N-[3-(oxan-4-yloxy)propyl]prop-2-enamide has shown potential as a useful tool in scientific research due to its ability to act as a selective modulator of the TRPV1 ion channel. This channel is involved in the perception of pain and temperature, making it an attractive target for the development of new pain medications. N-[3-(oxan-4-yloxy)propyl]prop-2-enamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

N-[3-(oxan-4-yloxy)propyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-2-11(13)12-6-3-7-15-10-4-8-14-9-5-10/h2,10H,1,3-9H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQONOAKRTUOGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCCOC1CCOCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(oxan-4-yloxy)propyl]prop-2-enamide

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